molecular formula C18H15N3S2 B13189405 2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile

2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile

Cat. No.: B13189405
M. Wt: 337.5 g/mol
InChI Key: JWMUUELXVIJMOJ-QGOAFFKASA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a dimethylphenyl group, and a sulfanylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the benzothiazole ring, followed by the introduction of the dimethylphenyl group and the sulfanylprop-2-enenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitrile group would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, compounds with benzothiazole rings are often studied for their potential therapeutic properties. This compound could be investigated for its activity against various biological targets, such as enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It could also be used as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole derivatives, such as:

  • 2-(1,3-Benzothiazol-2-yl)aniline
  • 2-(1,3-Benzothiazol-2-yl)-3-aminopropanenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-sulfanylprop-2-enenitrile

Uniqueness

The uniqueness of 2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it particularly valuable for certain applications, such as drug development or materials science.

Properties

Molecular Formula

C18H15N3S2

Molecular Weight

337.5 g/mol

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide

InChI

InChI=1S/C18H15N3S2/c1-11-6-5-8-14(12(11)2)20-17(22)13(10-19)18-21-15-7-3-4-9-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-13+

InChI Key

JWMUUELXVIJMOJ-QGOAFFKASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C

Origin of Product

United States

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